

# Technical Guide: Solubility Profile of 7-Bromo-1H-indole-2-carboxylic Acid

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## Compound of Interest

Compound Name: 7-Bromo-1H-indole-2-carboxylic acid

Cat. No.: B105360

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Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**7-Bromo-1H-indole-2-carboxylic acid** is a crucial heterocyclic building block in medicinal chemistry and organic synthesis, serving as a precursor for various biologically active molecules.<sup>[1]</sup> A thorough understanding of its solubility is paramount for its effective use in reaction chemistry, formulation, and biological assays. This technical guide provides a comprehensive overview of the solubility of **7-Bromo-1H-indole-2-carboxylic acid** in organic solvents. While specific quantitative experimental data for this compound is limited in publicly available literature, this document compiles qualitative information, presents solubility data for analogous compounds to provide reasonable estimations, and details standardized experimental protocols for solubility determination.

## Physicochemical Properties

A foundational understanding of the physicochemical properties of **7-Bromo-1H-indole-2-carboxylic acid** is essential for interpreting its solubility behavior.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO <sub>2</sub>	[2]
Molecular Weight	240.05 g/mol	[2]
CAS Number	16732-71-1	[1]
Appearance	Light brown solid	[1]
Melting Point	238-243°C	[2]
Polar Surface Area	53.1 Å <sup>2</sup>	[2]
XLogP3	3.0	[2]

## Solubility Data

Direct, experimentally determined quantitative solubility data for **7-Bromo-1H-indole-2-carboxylic acid** in a range of organic solvents is not readily available in peer-reviewed journals or chemical databases. However, based on the solubility of structurally similar compounds, such as 5-Bromo-1H-indole-2-carboxylic acid and the parent compound Indole-2-carboxylic acid, a qualitative and estimated solubility profile can be established.

Qualitative Solubility: **7-Bromo-1H-indole-2-carboxylic acid**, like its 5-bromo isomer, is known to be soluble in polar aprotic solvents.[3][4]

- High Solubility: Expected in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
- Moderate to Low Solubility: Expected in polar protic solvents like methanol and ethanol. The bromine substitution is anticipated to slightly decrease solubility in these solvents compared to the unsubstituted parent indole.[3]
- Insoluble: Expected in non-polar solvents like hexane and toluene.

Estimated Solubility Based on Analogous Compounds: To provide a quantitative estimation, the following table presents experimental solubility data for the closely related parent compound,

Indole-3-carboxylic acid. It is important to note that the presence of the bromine atom at the 7-position will influence these values, likely decreasing solubility in polar protic solvents.

Table 1: Experimental Solubility of Indole-3-carboxylic Acid

Solvent	Temperature (°C)	Solubility (mg/mL)	Notes
95% Ethanol	Ambient	50	Soluble in 95% Ethanol.[5]
Methanol	Ambient	Soluble	Qualitative data indicates solubility.[5]
Boiling Water	100	Insoluble	[5]
Benzene	Ambient	Insoluble	[5]

Note: This data is for the related compound Indole-3-carboxylic acid and should be used as an estimation only. Experimental verification for **7-Bromo-1H-indole-2-carboxylic acid** is highly recommended.

## Experimental Protocols for Solubility Determination

For precise quantitative data, experimental determination is necessary. The following are standard methodologies for determining the solubility of a solid compound in a solvent.

### Isothermal Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Methodology:

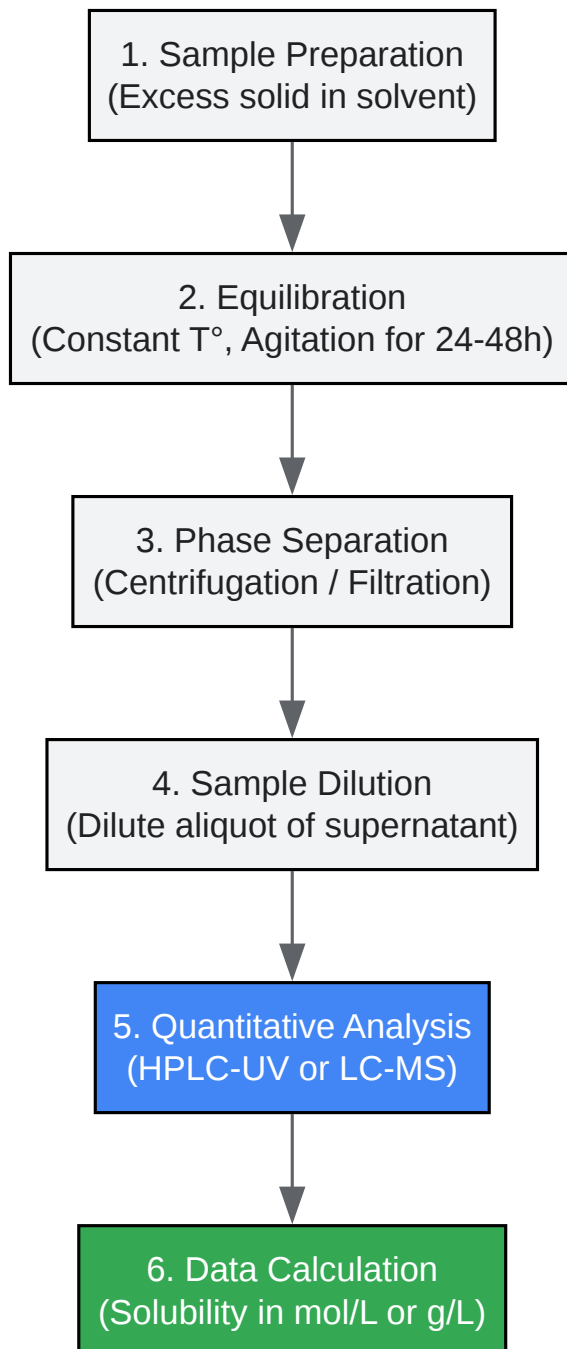
- **Preparation of a Supersaturated Solution:** An excess amount of solid **7-Bromo-1H-indole-2-carboxylic acid** is added to a known volume of the selected solvent in a sealed, temperature-controlled vessel.
- **Equilibration:** The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

- **Phase Separation:** The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid. It is critical to maintain the temperature during this step.
- **Quantification:** The concentration of **7-Bromo-1H-indole-2-carboxylic acid** in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[6]</sup>
- **Calculation:** The solubility is calculated and expressed in units such as g/L or mol/L.

## Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the general workflow for the shake-flask method.

## Workflow for Shake-Flask Solubility Determination

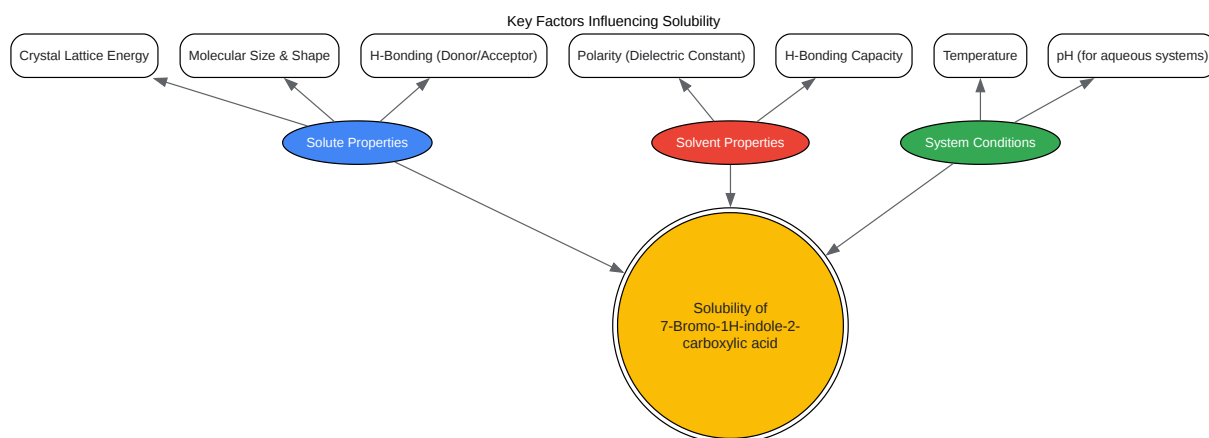


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Caption: Generalized workflow for the shake-flask solubility determination method.

## Factors Influencing Solubility

The solubility of **7-Bromo-1H-indole-2-carboxylic acid** is governed by the interplay of several factors related to both the solute and the solvent. Understanding these factors is key to solvent selection and process optimization.



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Caption: Logical relationship of factors determining the solubility of a compound.

## Conclusion

This technical guide provides a foundational understanding of the solubility profile of **7-Bromo-1H-indole-2-carboxylic acid**. While direct quantitative data is sparse, qualitative assessments and data from analogous compounds suggest high solubility in polar aprotic solvents like DMSO and DMF. For applications requiring precise solubility values, it is imperative to perform experimental determinations using standardized protocols such as the shake-flask method outlined herein.

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